![molecular formula C24H32O5 B240909 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one, also known as Citrus flavonoid, is a natural compound found in citrus fruits such as oranges, lemons, and grapefruits. This compound has gained attention in scientific research due to its potential health benefits.
Mécanisme D'action
The mechanism of action of 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also scavenges free radicals and reduces oxidative stress, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
This compound flavonoid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve endothelial function, and lower blood pressure. It also enhances insulin sensitivity and glucose uptake in cells, which can help prevent the development of diabetes. In addition, it has been found to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and can be easily synthesized using various methods. However, one limitation is the variability in the composition of the compound depending on the source and extraction method. This can affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for research on 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of research is the development of novel synthesis methods to improve the purity and yield of the compound. Additionally, the use of this compound flavonoid in combination with other natural compounds or drugs may enhance its therapeutic effects.
Conclusion:
In conclusion, this compound flavonoid is a natural compound found in citrus fruits that has gained attention in scientific research due to its potential health benefits. It has anti-inflammatory, antioxidant, and anticancer properties, and has been found to improve cardiovascular health, reduce the risk of diabetes, and enhance cognitive function. While there are advantages and limitations to using this compound flavonoid in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid can be synthesized from various citrus fruits using different methods. One method involves the extraction of the compound from the fruit peel using solvents such as ethanol or methanol. Another method involves the use of high-performance liquid chromatography (HPLC) to isolate the compound from the fruit extract. The purity of the compound can be further improved using recrystallization or column chromatography.
Applications De Recherche Scientifique
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve cardiovascular health, reduce the risk of diabetes, and enhance cognitive function.
Propriétés
Formule moléculaire |
C24H32O5 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
7-[[(1S,2S,6S,8aS)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3/t18?,19-,20+,23+,24+/m1/s1 |
Clé InChI |
WNANPKYNOALKIV-KKNCLZAPSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C(C1CC[C@]([C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)(C)C)O |
SMILES |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
SMILES canonique |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
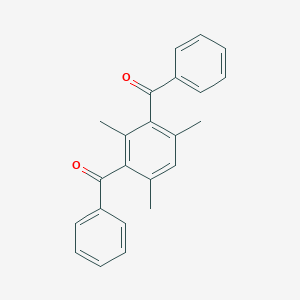


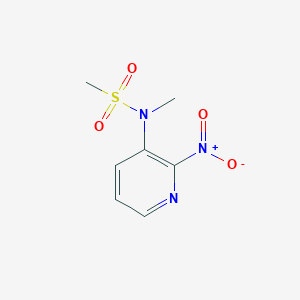

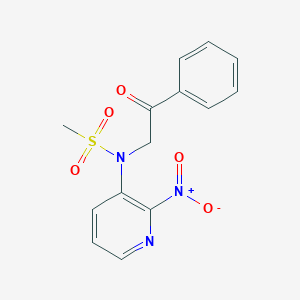
![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)
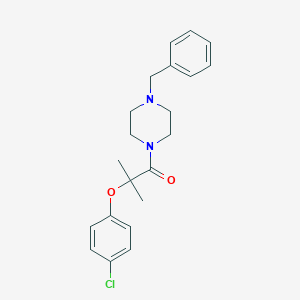
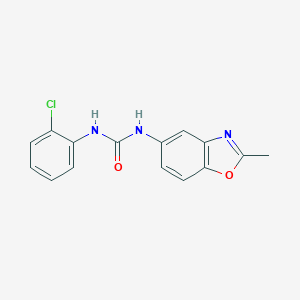


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)